Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25ClN2O2. It is a piperidine derivative that features a tert-butyl ester group and a 2-chlorobenzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chlorobenzylamine. The process can be summarized as follows:
Formation of the piperidine intermediate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmacological Studies: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets such as receptors or enzymes in the body. The presence of the piperidine ring and the chlorobenzyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate their activity and lead to pharmacological effects .
Comparison with Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the chlorobenzyl group.
Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a ketone group instead of the amine group.
Tert-butyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-1-carboxylate: Contains an additional tert-butoxycarbonyl group .
Uniqueness: Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of the 2-chlorobenzylamine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C17H25ClN2O2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
InChI Key |
RKOLFFUVSKRANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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